molecular formula C7H8F2O B2470582 7,7-Difluorobicyclo[4.1.0]heptan-3-one CAS No. 1393559-66-4

7,7-Difluorobicyclo[4.1.0]heptan-3-one

Cat. No. B2470582
CAS RN: 1393559-66-4
M. Wt: 146.137
InChI Key: SMWRHRFFXAVSBB-UHFFFAOYSA-N
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Description

7,7-Difluorobicyclo[4.1.0]heptan-3-one is a chemical compound with the molecular formula C7H8F2O . It has a molecular weight of 146.14 . The compound is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F2O/c8-7(9)5-2-1-4(10)3-6(5)7/h5-6H,1-3H2 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 146.14 .

Scientific Research Applications

Chemical Synthesis and Reactions

7,7-Difluorobicyclo[4.1.0]heptan-3-one and its derivatives are primarily used in chemical synthesis and reactions. These compounds are involved in various chemical transformations, showcasing their versatility and importance in synthetic chemistry.

  • Pyrolysis and Derivative Formation : The pyrolysis of dibromobicyclo heptane derivatives, closely related to this compound, results in the formation of cycloheptatriene and its derivatives, indicating its potential in synthesizing complex cyclic compounds (Lindsay & Reese, 1965).

  • Low-temperature Reactions : Studies have shown that gem-dihalocyclopropanes, structurally similar to this compound, react with activated magnesium at low temperatures, offering pathways for novel synthetic routes (Ando, Muranaka, & Ishihara, 1981).

  • Cyclopropylidene Reactions : The reactivity of dibromo-vinylbicyclo heptane compounds, closely related to this compound, with methyl-lithium demonstrates the compound's utility in generating cyclopropylidene derivatives, which are valuable in synthetic chemistry (Baird, 1979).

  • Halogen Reactions in Nonpolar Media : The reactions of dichlorobicyclo heptane in nonpolar media have been studied, indicating different reaction pathways from those in polar media, showcasing the compound's diverse reactivity profile (Arct & Migaj, 1981).

  • Catalytic Hydrogenolysis : The hydrogenolysis of fluorobicyclo heptane derivatives, closely related to this compound, shows selective reactions, providing insights into regioselective hydrogenolysis and its potential applications (Isogai, Sakai, & Kosugi, 1986).

  • Organosilicon-directed Substitution Reaction : The treatment of dihalobicyclo heptanes with silver tri-fluoroacetate leads to the formation of bicycloheptanone dialkyl acetal compounds, highlighting the compound's role in organosilicon chemistry (Ishihara, Kudaka, & Ando, 1984).

properties

IUPAC Name

7,7-difluorobicyclo[4.1.0]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)5-2-1-4(10)3-6(5)7/h5-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWRHRFFXAVSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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